molecular formula C12H15N3 B8491127 (1-Azidocyclohexyl)benzene

(1-Azidocyclohexyl)benzene

Cat. No.: B8491127
M. Wt: 201.27 g/mol
InChI Key: URDOPVIVMKFFHV-UHFFFAOYSA-N
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Description

(1-Azidocyclohexyl)benzene is a cyclohexane derivative featuring an azido (-N₃) group at the 1-position of the cyclohexyl ring, which is directly attached to a benzene moiety. This compound is of interest in organic synthesis due to the reactivity of the azide group, which participates in click chemistry (e.g., Huisgen cycloaddition) and Staudinger reactions. This method yielded an 81% isolated product as a colorless oil, with an E/Z isomer ratio >95:5 .

The azide group in such compounds confers thermal instability, requiring careful handling. Applications span coordination chemistry and polymer science, where azides serve as precursors for triazole linkages or metal-complexing ligands.

Properties

Molecular Formula

C12H15N3

Molecular Weight

201.27 g/mol

IUPAC Name

(1-azidocyclohexyl)benzene

InChI

InChI=1S/C12H15N3/c13-15-14-12(9-5-2-6-10-12)11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2

InChI Key

URDOPVIVMKFFHV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C2=CC=CC=C2)N=[N+]=[N-]

Origin of Product

United States

Comparison with Similar Compounds

(3-(1-Azidocyclohexyl)prop-1-en-1-yl)benzene (17a)

  • Structure : Features a propenyl bridge between the azidocyclohexyl and benzene groups, introducing conjugation and steric effects.
  • Synthesis : Prepared via Julia–Kocienski olefination using LiHMDS, benzaldehyde, and THF, achieving high regioselectivity (E/Z >95:5) .
  • Reactivity: The α,β-unsaturated enone system adjacent to the azide may influence cycloaddition kinetics compared to non-conjugated analogs.

1,3-Di-(1-methylene-3,5-dialkyl-1,3,5-triazacyclohexyl)-benzenes

  • Structure : Contains two triazacyclohexyl rings (with three nitrogen atoms) linked to a central benzene via methylene bridges. The triazacyclohexyl groups are bulkier and more electron-rich than azidocyclohexyl moieties .
  • Applications : Primarily used in coordination chemistry to stabilize transition metals (e.g., Cu, Fe) due to the chelating capability of triazacyclohexane ligands.
  • Stability : Triazacyclohexanes are less shock-sensitive than azides, making them safer for storage and handling.

Azidobenzene (Phenyl Azide)

  • Structure : A simpler analog with an azide group directly attached to benzene.
  • Reactivity : Undergoes rapid thermal decomposition to form nitrenes, unlike (1-Azidocyclohexyl)benzene, where the cyclohexyl ring may stabilize the azide group slightly.
  • Applications : Used in photoaffinity labeling and as a precursor to benzotriazoles.

Comparative Data Table

Property This compound* (3-(1-Azidocyclohexyl)propenyl)benzene (17a) 1,3-Di-(triazacyclohexyl)benzenes Azidobenzene
Functional Groups Azide (-N₃), benzene Azide, propenyl, benzene Triazacyclohexyl, benzene Azide, benzene
Synthetic Yield N/A 81% Not reported ~70–85% (typical)
Thermal Stability Moderate Moderate (E/Z isomer stability) High Low (explosive)
Primary Applications Click chemistry, ligands Polymer precursors Metal coordination complexes Photochemistry, labeling

Key Research Findings

  • Synthetic Efficiency : The Julia–Kocienski method (used for 17a ) demonstrates superior regioselectivity for azide-containing alkenes compared to traditional Wittig reactions .
  • Reactivity Trends: Conjugation in 17a may accelerate Huisgen cycloaddition rates relative to non-conjugated azides, though experimental validation is needed.
  • Safety Considerations : Triazacyclohexyl derivatives offer safer alternatives to azides in metal-binding applications due to reduced explosivity.

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